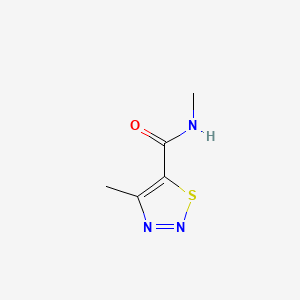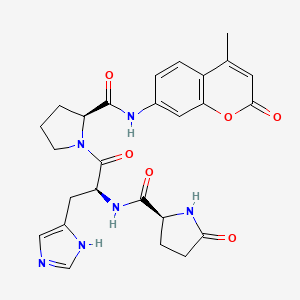
5-Dimethylsilylfurfural
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Dimethylsilylfurfural is an organic compound characterized by a furan ring with an aldehyde group at the 2-position and a dimethylsilyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dimethylsilylfurfural typically involves the functionalization of a furan ring. One common method includes the silylation of 2-furancarboxaldehyde using a silylating agent such as chlorodimethylsilane in the presence of a base like triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Dimethylsilylfurfural can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a catalyst.
Major Products:
Oxidation: 2-Furancarboxylic acid.
Reduction: 2-Furanmethanol.
Substitution: Various substituted furans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Dimethylsilylfurfural has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its reactive aldehyde group.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
Wirkmechanismus
The mechanism of action of 5-Dimethylsilylfurfural largely depends on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The dimethylsilyl group can stabilize intermediates through silicon’s ability to act as an electron-donating group, influencing the reactivity of the furan ring.
Vergleich Mit ähnlichen Verbindungen
2-Furancarboxaldehyde: Lacks the dimethylsilyl group, making it less sterically hindered and more reactive in certain reactions.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a dimethylsilyl group, leading to different reactivity and applications.
2,5-Furandicarboxaldehyde: Contains two aldehyde groups, making it more reactive in condensation reactions.
Uniqueness: 5-Dimethylsilylfurfural is unique due to the presence of the dimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, allowing for the selective introduction of functional groups and the stabilization of reactive intermediates.
Eigenschaften
CAS-Nummer |
180460-95-1 |
|---|---|
Molekularformel |
C7H9O2Si |
Molekulargewicht |
153.232 |
IUPAC-Name |
(5-formylfuran-2-yl)-dimethylsilicon |
InChI |
InChI=1S/C7H9O2Si/c1-10(2)7-4-3-6(5-8)9-7/h3-5H,1-2H3 |
InChI-Schlüssel |
FKJXRUIEIOKTIV-UHFFFAOYSA-N |
SMILES |
C[Si](C)C1=CC=C(O1)C=O |
Synonyme |
2-Furancarboxaldehyde, 5-(dimethylsilyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,11,17,23-Tetratert-butyl-26-diethoxyphosphoryl-28-[ethoxy(methoxymethyl)phosphoryl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-25,27-diol](/img/structure/B573886.png)
![3-Pentynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(R)-(9CI)](/img/new.no-structure.jpg)




![n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine](/img/structure/B573903.png)


